

# 3-Acetopropanol-d4: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 3-Acetopropanol-d4

Cat. No.: B565004

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For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the chemical properties of **3-Acetopropanol-d4**. This deuterated analog of 3-Acetopropanol serves as a valuable tool in various research applications, including metabolic studies and as an internal standard in analytical methods.

## Core Chemical Properties

**3-Acetopropanol-d4**, also known as 1-Hydroxy-4-pentanone-d4 or  $\gamma$ -Acetopropyl-d4 Alcohol, is a stable isotope-labeled compound. Its fundamental chemical identifiers and properties are summarized below.

Property	Value
CAS Number	1215544-11-8
Molecular Formula	C <sub>5</sub> H <sub>6</sub> D <sub>4</sub> O <sub>2</sub>
Molecular Weight	106.16 g/mol
Appearance	Brown Oil
Storage Temperature	2-8°C
Shipping Temperature	Ambient

## Physicochemical Data

While specific experimental data for the physical properties of **3-Acetopropanol-d4** are not readily available in the literature, the properties of its non-deuterated analog, 3-Acetopropanol (CAS: 1071-73-4), provide a useful approximation. It is important to note that deuterium substitution can slightly alter physical properties such as boiling point and density.

Table of Physical Properties (for non-deuterated 3-Acetopropanol)

Property	Value
Density	1.007 g/mL at 25 °C[1][2]
Boiling Point	144-145 °C at 100 mmHg[1]
Melting Point	2.5 °C (estimate)[2]
Refractive Index	n <sub>20/D</sub> 1.437[1]
Solubility	Soluble in Chloroform, Dichloromethane, Methanol

## Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for **3-Acetopropanol-d4** are not widely published. Researchers utilizing this compound would need to perform their own spectral analyses for detailed structural confirmation and purity assessment. Below are the expected characteristic spectral features based on its structure.

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to be simplified compared to its non-deuterated analog due to the presence of deuterium atoms at the C4 and C5 positions. The remaining protons on the acetyl group (CH<sub>3</sub>) and the methylene group adjacent to the carbonyl (CH<sub>2</sub>) would be observable.
- <sup>13</sup>C NMR:** The carbon-13 NMR spectrum would show signals for the five carbon atoms. The signals for the deuterated carbons (C4 and C5) would be significantly attenuated and may show coupling to deuterium.

- $^2\text{H}$  NMR: A deuterium NMR spectrum would show signals corresponding to the deuterium atoms at the C4 and C5 positions.
- IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band characteristic of a carbonyl ( $\text{C}=\text{O}$ ) stretch, typically in the region of  $1700\text{--}1725\text{ cm}^{-1}$ . A broad absorption band corresponding to the O-H stretch of the alcohol group would also be expected around  $3200\text{--}3600\text{ cm}^{-1}$ .
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the deuterated compound ( $106.16\text{ g/mol}$ ).

## Experimental Protocols

### Synthesis of 3-Acetopropanol

While a specific protocol for the synthesis of **3-Acetopropanol-d4** is not readily available, the synthesis of the non-deuterated analog, 3-Acetopropanol, can be achieved through various methods. One common approach involves the acid-catalyzed hydrogenation of furan derivatives, such as furfural or furfuryl alcohol.

A general procedure is as follows:

- A furan derivative is used as the starting material.
- The reaction is carried out in the presence of a composite catalyst, typically comprising a supported ruthenium-based catalyst and an acid catalyst.
- The reaction is conducted in a water solvent under hydrogen pressure ( $0.1\text{--}5\text{ MPa}$ ) and at a temperature range of  $40\text{--}200\text{ }^{\circ}\text{C}$ .
- The reaction time is typically not less than 1 hour.
- The resulting 3-acetyl propanol is then purified from the reaction mixture.

To synthesize the deuterated analog, one would need to employ deuterated starting materials or perform deuterium exchange reactions at the appropriate steps of the synthesis.

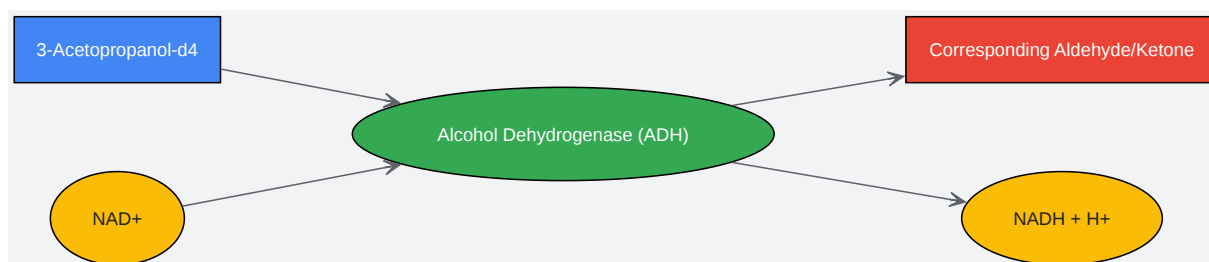
### Analytical Methods

The analysis of 3-Acetopropanol can be performed using standard analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For the analysis of **3-Acetopropanol-d4**, these methods would be coupled with a mass spectrometer (MS) to differentiate the deuterated compound from its non-deuterated counterpart based on their mass-to-charge ratio.

## Biological Activity and Signaling Pathways

3-Acetopropanol is known to be a substrate for alcohol dehydrogenase. This enzyme is a key component of the alcohol metabolism pathway in many organisms. The pathway involves the oxidation of alcohols to aldehydes or ketones.

Below is a simplified representation of the metabolic pathway involving alcohol dehydrogenase.



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Caption: General metabolic pathway of **3-Acetopropanol-d4** via Alcohol Dehydrogenase.

## Safety and Handling

For **3-Acetopropanol-d4**, specific toxicological and ecological data are not extensively documented. However, based on the safety information for similar chemical structures, it should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or under a fume hood.

For the non-deuterated analog, 3-Acetyl-1-propanol, it is described as moderately toxic by ingestion and inhalation. When heated to decomposition, it may emit acrid smoke.

This technical guide provides a summary of the available information on **3-Acetopropanol-d4**. Researchers are advised to consult original research articles and safety data sheets for the most detailed and up-to-date information.

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## References

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